molecular formula C₁₀H₇D₃N₄O₄ B1147570 Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 CAS No. 259824-64-1

Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3

Cat. No.: B1147570
CAS No.: 259824-64-1
M. Wt: 253.23
Attention: For research use only. Not for human or veterinary use.
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Description

Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 is a deuterated derivative of Crotonaldehyde 2,4-Dinitrophenylhydrazone. It is a stable isotope-labeled compound with the empirical formula C10D3H7N4O4 and a molecular weight of 253.23 g/mol . This compound is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 involves the reaction of crotonaldehyde with 2,4-dinitrophenylhydrazine in the presence of deuterium oxide (D2O) to incorporate deuterium atoms. The reaction is typically carried out under controlled conditions to ensure high isotopic purity (≥99 atom % D) and chemical purity (≥98%) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium oxide and ensure the incorporation of deuterium atoms into the final product. The product is then purified and packaged according to industry standards .

Chemical Reactions Analysis

Types of Reactions

Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various hydrazones, oxides, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of metabolic reactions, leading to changes in the pharmacokinetics and metabolism of the compound. This makes it a valuable tool for studying the effects of deuterium substitution on various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 include:

Uniqueness

The uniqueness of this compound lies in its deuterium substitution, which provides distinct advantages in scientific research. The incorporation of deuterium atoms can lead to changes in the compound’s physical and chemical properties, making it a valuable tool for studying the effects of isotopic substitution on various reactions and processes .

Properties

IUPAC Name

N-[(E)-[(E)-but-2-enylidene]amino]-2,3,5-trideuterio-4,6-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h2-7,12H,1H3/b3-2+,11-6+/i4D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUVNGJSSAEZHW-ZJMQGUFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N/N=C/C=C/C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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